molecular formula C19H20N2O2 B5850153 2,5-dimethyl-N-[4-(2-oxo-1-pyrrolidinyl)phenyl]benzamide

2,5-dimethyl-N-[4-(2-oxo-1-pyrrolidinyl)phenyl]benzamide

Cat. No. B5850153
M. Wt: 308.4 g/mol
InChI Key: FBDKDWAYULAGFN-UHFFFAOYSA-N
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Description

2,5-dimethyl-N-[4-(2-oxo-1-pyrrolidinyl)phenyl]benzamide, commonly known as DMPB, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. DMPB is a derivative of benzamide and is synthesized using a specific method.

Mechanism of Action

The mechanism of action of DMPB varies depending on the specific application. In neuroscience, DMPB acts as a positive allosteric modulator of the α7 nicotinic acetylcholine receptor, which increases the sensitivity of the receptor to acetylcholine and enhances cognitive function and memory. In cancer research, DMPB inhibits the growth of cancer cells by inducing apoptosis, which is a programmed cell death mechanism. The exact mechanism of action of DMPB in drug discovery is still under investigation.
Biochemical and Physiological Effects:
DMPB has been found to have various biochemical and physiological effects depending on the specific application. In neuroscience, DMPB has been shown to enhance cognitive function and memory by increasing the sensitivity of the α7 nicotinic acetylcholine receptor to acetylcholine. In cancer research, DMPB has been found to inhibit the growth of cancer cells by inducing apoptosis. The exact biochemical and physiological effects of DMPB in drug discovery are still under investigation.

Advantages and Limitations for Lab Experiments

DMPB has several advantages and limitations for lab experiments. One advantage is that it has shown potential applications in various scientific research fields such as neuroscience, cancer research, and drug discovery. Another advantage is that it is relatively easy to synthesize using a specific method. However, one limitation is that its mechanism of action is still not fully understood, which makes it challenging to optimize its efficacy and safety profiles. Additionally, the availability of DMPB may be limited, which can make it difficult to conduct large-scale experiments.

Future Directions

There are several future directions for the research of DMPB. One direction is to further investigate its mechanism of action in different scientific research fields. Another direction is to optimize its efficacy and safety profiles for drug discovery applications. Additionally, future research can focus on developing new derivatives of DMPB with improved properties and investigating their potential applications in various scientific research fields.
Conclusion:
In conclusion, DMPB is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on DMPB can lead to the development of new drugs with improved efficacy and safety profiles and enhance our understanding of its mechanism of action in different scientific research fields.

Synthesis Methods

The synthesis of DMPB involves the reaction of 4-(2-oxo-1-pyrrolidinyl)aniline with 2,5-dimethylbenzoyl chloride. The reaction takes place in the presence of a base such as triethylamine, and the product is obtained in good yield after purification by column chromatography.

Scientific Research Applications

DMPB has shown potential applications in various scientific research fields such as neuroscience, cancer research, and drug discovery. In neuroscience, DMPB has been found to act as a positive allosteric modulator of the α7 nicotinic acetylcholine receptor, which is involved in cognitive function and memory. In cancer research, DMPB has been shown to inhibit the growth of cancer cells by inducing apoptosis. In drug discovery, DMPB has been used as a lead compound for the development of new drugs with improved efficacy and safety profiles.

properties

IUPAC Name

2,5-dimethyl-N-[4-(2-oxopyrrolidin-1-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O2/c1-13-5-6-14(2)17(12-13)19(23)20-15-7-9-16(10-8-15)21-11-3-4-18(21)22/h5-10,12H,3-4,11H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBDKDWAYULAGFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C(=O)NC2=CC=C(C=C2)N3CCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-dimethyl-N-(4-(2-oxopyrrolidin-1-yl)phenyl)benzamide

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